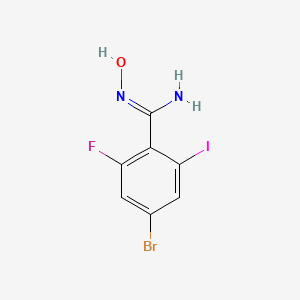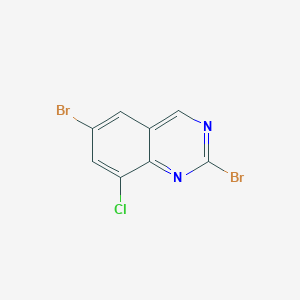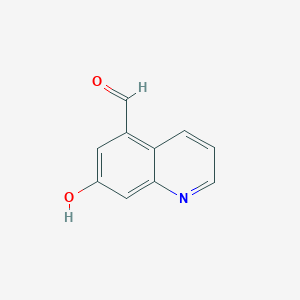
7-Hydroxyquinoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyquinoline-5-carbaldehyde is a quinoline derivative with a hydroxyl group at the 7th position and an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which introduces the formyl group at the 5th position of the quinoline ring. Another method is the Vilsmeier-Haack reaction, which also facilitates the formylation of the quinoline ring . The Duff reaction is another alternative for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, such as quinoline-5-carboxylic acid (from oxidation) or 7-hydroxyquinoline-5-methanol (from reduction).
Scientific Research Applications
7-Hydroxyquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various quinoline derivatives and Schiff bases.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Hydroxyquinoline-5-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups play crucial roles in its reactivity. For instance, the compound can form Schiff bases with amines, which are studied for their biological activities . The quinoline ring system also allows for interactions with DNA and proteins, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 8-Hydroxyquinoline-5-carbaldehyde
- 6-Dimethylaminoquinoline-5-carbaldehyde
- 8-Hydroxyquinoline-7-carbaldehyde
Comparison: Compared to similar compounds, it offers distinct advantages in forming Schiff bases and other derivatives, making it a valuable compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-hydroxyquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8(13)5-10-9(7)2-1-3-11-10/h1-6,13H |
InChI Key |
KOBNLBXRYHCERE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)

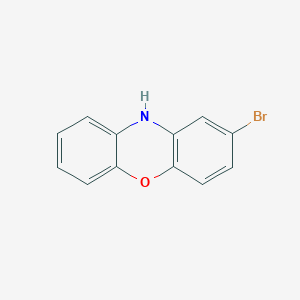
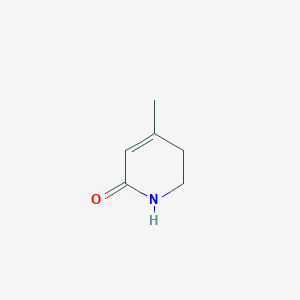
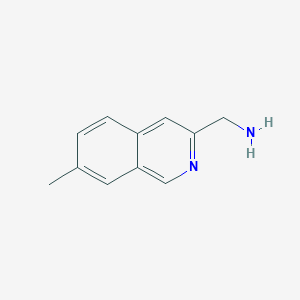

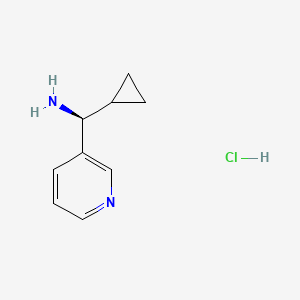
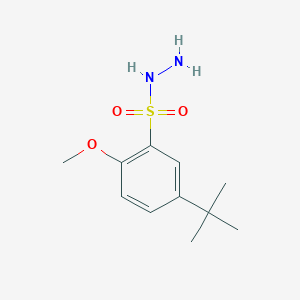
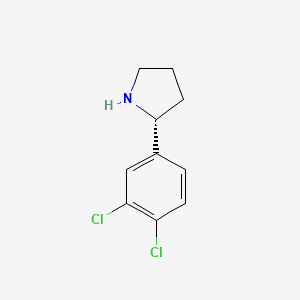
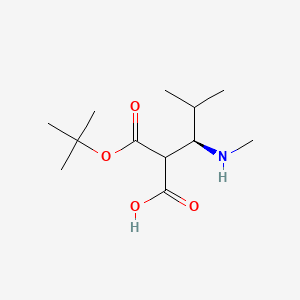
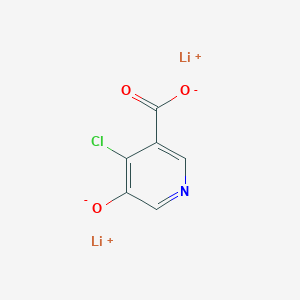
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
